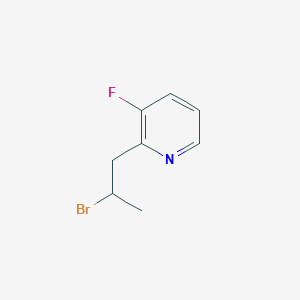

2-(2-Bromopropyl)-3-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

2-(2-bromopropyl)-3-fluoropyridine |

InChI |

InChI=1S/C8H9BrFN/c1-6(9)5-8-7(10)3-2-4-11-8/h2-4,6H,5H2,1H3 |

InChI Key |

CLKISVCUNJHUSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC=N1)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromopropyl 3 Fluoropyridine

Conventional Synthetic Approaches to Halogenated Pyridines

Halogenated pyridines are crucial building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. nih.govyoutube.com The electron-deficient nature of the pyridine (B92270) ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. nih.govyoutube.comchemrxiv.org Consequently, a variety of synthetic strategies have been developed to achieve regioselective halogenation.

Incorporating fluorine into organic molecules can significantly alter their biological and physicochemical properties. nih.gov Several reliable methods exist for the introduction of fluorine onto a pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic or heteroaromatic ring. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

Pyridines are particularly reactive towards SNAr, especially at the 2- and 4-positions, because the ring nitrogen can effectively delocalize the negative charge of the intermediate. wikipedia.org For the synthesis of a 3-fluoropyridine (B146971) derivative, a precursor such as methyl 3-nitropyridine-4-carboxylate can be used, where a nitro group is displaced by a fluoride (B91410) anion. researchgate.net The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in SNAr reactions. nih.gov

Table 1: Key Factors in SNAr for Fluorination of Pyridines

| Factor | Description | Examples |

|---|---|---|

| Leaving Group | A group that can be displaced by the incoming nucleophile. | -Cl, -Br, -NO₂ |

| Activating Group | Electron-withdrawing groups that stabilize the intermediate. | -NO₂, -CN, -C(O)R |

| Fluoride Source | Reagent that provides the fluoride nucleophile. | Cesium fluoride (CsF), Potassium fluoride (KF) |

| Solvent | Typically polar aprotic solvents are used. | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) |

Diazotization-based methods provide a classic route to fluorinated arenes and heteroarenes from their corresponding amino precursors. The most well-known of these is the Balz–Schiemann reaction. This process involves the conversion of an aminopyridine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The resulting diazonium salt is then thermally decomposed in the presence of a fluoride source, such as fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF), to yield the fluoropyridine. acs.orgacs.org

This technique is a viable pathway for producing fluorinated pyridines and can be performed as a one-pot diazotation–fluorodediazoniation reaction to avoid the isolation of potentially unstable diazonium salt intermediates. acs.org For instance, 3-aminopyridine could serve as a precursor to 3-fluoropyridine via this methodology.

Table 2: Reagents for Diazotization-Based Fluorination

| Step | Reagent(s) | Purpose |

|---|---|---|

| Diazotization | Sodium nitrite (NaNO₂) + Acid (e.g., HCl, H₂SO₄) | Converts the amino group to a diazonium salt (-N₂⁺). |

| Fluorination | Anhydrous Hydrogen Fluoride (HF), Fluoroboric acid (HBF₄) | Provides the fluoride source to replace the diazonium group. |

Once a fluoropyridine precursor is obtained, the next step towards the target molecule could involve the regioselective introduction of a bromine atom onto the pyridine ring. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov However, the electron-deficient pyridine ring requires specific conditions for this reaction. The position of bromination is influenced by the directing effects of both the ring nitrogen and the existing substituents.

For a 3-fluoropyridine precursor, electrophilic bromination is expected to occur at a position ortho or para to the activating group, although fluorine is generally deactivating. In pyridine, electrophilic substitution is directed to the 3-position. The interplay between the directing effects of the nitrogen and the 3-fluoro substituent would determine the final regioselectivity. Various brominating agents can be employed, often in the presence of a Lewis or Brønsted acid. chemrxiv.org N-bromosuccinimide (NBS) is a common and often highly regioselective reagent for electrophilic aromatic brominations. nih.govresearchgate.net

Table 3: Common Brominating Agents for Aromatic Systems

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| Bromine (Br₂) | Often requires a Lewis acid (e.g., FeBr₃, AlCl₃) | Can be harsh; selectivity depends on substrate. |

| N-Bromosuccinimide (NBS) | Used with silica gel, or in solvents like THF or ionic liquids. nih.govresearchgate.net | Generally milder and can offer high regioselectivity. nih.gov |

| Tetrabutylammonium bromide (TBAB) | Used with an activator for pyridine N-oxides. tcichemicals.com | Provides a nucleophilic bromide source for specific applications. tcichemicals.com |

The final key structural feature of the target molecule is the 2-bromopropyl group at the 2-position of the 3-fluoropyridine ring. This can be achieved by first installing a propyl group and then performing a selective bromination on the side chain.

Several methods have been developed for the alkylation of pyridines. The choice of method often depends on the desired regioselectivity and the functional groups already present on the pyridine ring.

Minisci-type Reactions : This approach involves the generation of alkyl radicals, which then add to the protonated pyridine ring. researchgate.net This reaction typically favors alkylation at the C2 or C4 positions. nih.gov It is a powerful tool for direct C-H alkylation.

Organometallic Approaches : Pyridine derivatives can be deprotonated at specific positions using strong bases like butyllithium to form lithiated intermediates. For example, 2-bromopyridine (B144113) reacts with butyllithium to form 2-lithiopyridine. wikipedia-on-ipfs.org This nucleophilic species can then react with an alkyl halide (e.g., propyl iodide) to form the C-C bond. The position of lithiation is often directed by existing substituents.

Alkylation of Pyridine N-oxides : Pyridine N-oxides can be activated and subsequently reacted with nucleophiles like Grignard reagents or malonates to achieve regioselective alkylation. nih.gov

A potential strategy to form 2-propyl-3-fluoropyridine would involve the lithiation of 3-fluoropyridine, which is expected to occur at the C2 position, followed by quenching with a propyl electrophile.

Subsequent bromination of the 2-propyl side chain would likely proceed via a free-radical mechanism. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) would selectively brominate the benzylic-like position (the carbon adjacent to the pyridine ring) or, depending on conditions, the secondary carbon of the propyl chain to yield the desired 2-(2-bromopropyl) functionality.

Table 4: Selected Alkylation Methods for Pyridines

| Method | Reagents | Typical Position of Alkylation |

|---|---|---|

| Minisci Reaction | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ nih.gov | C2 and C4 |

| Organolithium Chemistry | Alkyllithium (e.g., n-BuLi), then alkyl halide acs.org | Position depends on directing groups and lithiating agent. |

| Redox Alkylation | Pyridine N-oxide, trifluoromethanesulfonic anhydride, malonate anions nih.gov | C2 or C4 |

| Iron-Catalyzed Alkylation | Alkyl iodides/bromides, Iron catalyst researchgate.net | Varies with directing groups. |

Introduction of the Propyl Chain and Bromine Functionality

Radical Bromination Methodologies in Propyl Chain Functionalization

The introduction of a bromine atom at the secondary position of the propyl chain attached to the 3-fluoropyridine core is a key step in the synthesis of 2-(2-Bromopropyl)-3-fluoropyridine. Radical bromination is a well-established method for the selective halogenation of alkyl chains. This process typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, often a peroxide or UV light.

The mechanism of radical bromination proceeds through a chain reaction involving initiation, propagation, and termination steps. The selectivity of the bromination is dictated by the stability of the radical intermediate formed during the propagation step. In the case of a 2-propylpyridine derivative, the secondary carbon of the propyl chain is the preferred site for radical formation and subsequent bromination due to the higher stability of a secondary radical compared to a primary radical.

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the propyl chain, preferentially from the secondary carbon, to form a more stable secondary alkyl radical. This alkyl radical then reacts with another molecule of NBS or molecular bromine to yield the desired 2-bromopropyl product and a new bromine radical, which continues the chain reaction.

Table 1: Key Factors in Radical Bromination of Alkylpyridines

| Factor | Description |

| Brominating Agent | N-Bromosuccinimide (NBS) is commonly used as it provides a low, constant concentration of bromine, minimizing side reactions. |

| Initiator | AIBN (Azobisisobutyronitrile) or benzoyl peroxide are common chemical initiators, while UV light can also be used to initiate the reaction. |

| Solvent | Non-polar solvents such as carbon tetrachloride (CCl4) or cyclohexane are typically used to avoid unwanted side reactions. |

| Selectivity | Bromination is highly selective for the most substituted carbon that can form the most stable radical (tertiary > secondary > primary). |

Advanced and Green Synthetic Approaches for this compound

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methodologies. The synthesis of this compound can benefit from these advancements, particularly in the construction of the core 2-propyl-3-fluoropyridine intermediate.

Catalytic Methods in Halogenated Pyridine Synthesis

Catalytic methods offer powerful tools for the functionalization of pyridine rings, providing access to a wide range of derivatives with high efficiency and selectivity.

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines by enabling the direct functionalization of C-H bonds. Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the coupling of pyridines with a variety of partners.

For the synthesis of the 2-propyl-3-fluoropyridine precursor, a transition-metal-catalyzed cross-coupling reaction could be envisioned. For instance, a C-H activation/alkylation strategy could directly introduce the propyl group at the C2 position of 3-fluoropyridine. Alternatively, a more traditional cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed, starting from a 2-halo-3-fluoropyridine and a propyl-containing organometallic reagent.

Table 2: Examples of Transition-Metal-Catalyzed Pyridine Alkylation

| Catalyst System | Alkylating Agent | Pyridine Substrate | Position of Alkylation | Reference |

| Rh(I)/phosphine (B1218219) ligand | Propene | 3-Substituted Pyridine | C2 | sci-hub.se |

| Pd(OAc)2/phosphine ligand | Propylzinc chloride | 2-Bromo-3-fluoropyridine (B1272038) | C2 | Hypothetical |

| Ir(I)/bipyridine ligand | Propylboronic acid | 3-Fluoropyridine | C2 | Hypothetical |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a range of transformations under mild and often environmentally friendly conditions. For pyridine functionalization, organocatalytic approaches can provide unique reactivity and selectivity. chemistryviews.org

A potential organocatalytic route to 2-propyl-3-fluoropyridine could involve a Minisci-type reaction. While traditionally a radical reaction initiated by a silver catalyst and a persulfate oxidant, recent developments have led to metal-free versions using organic photoredox catalysts. In such a scenario, a propyl radical, generated from a suitable precursor like a carboxylic acid or an alkyl peroxide, would add to the protonated 3-fluoropyridine ring, with a preference for the C2 and C4 positions. The presence of the fluorine atom at the 3-position would influence the regioselectivity of this addition. researchgate.netacs.org

Continuous-Flow Synthesis of Halogenated Pyridines

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and often higher yields and purity. The synthesis of functionalized pyridines can be adapted to flow systems, allowing for the safe handling of reactive intermediates and reagents. researchgate.netacs.orgmdpi.comresearchgate.net

The synthesis of this compound could be envisioned in a multi-step flow process. For example, the initial alkylation of 3-fluoropyridine could be performed in a heated flow reactor using a packed-bed catalyst, followed by an in-line purification step. The subsequent radical bromination of the propyl chain could then be carried out in a photochemical flow reactor, where the precise control of light exposure and reaction time can lead to improved selectivity and yield.

Mechanochemical Synthesis of Pyridine Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry that can significantly reduce or eliminate the need for solvents. scielo.bracs.orgbeilstein-journals.orgrsc.orgresearchgate.net The synthesis of pyridine derivatives has been successfully demonstrated using mechanochemical methods, such as ball milling.

A mechanochemical approach could be applied to the synthesis of the 2-propyl-3-fluoropyridine precursor. For instance, a solid-state cross-coupling reaction between a solid 2-halo-3-fluoropyridine derivative and a solid organometallic propylating agent could be carried out in a ball mill. Similarly, the subsequent bromination step could potentially be performed under mechanochemical conditions using a solid brominating agent like NBS, thereby minimizing solvent waste.

Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough investigation into process optimization and scale-up parameters. Key areas of focus include reaction kinetics, thermodynamic analysis, solvent effects, and strategies for enhancing yield and purity.

Reaction Kinetics and Thermodynamic Analyses of Formation Pathways

A fundamental understanding of the reaction kinetics and thermodynamics is paramount for the efficient and safe synthesis of this compound. The formation of the target molecule likely involves a multi-step sequence, potentially starting from a precursor such as 3-fluoro-2-methylpyridine or a related derivative.

A plausible synthetic route could involve the radical bromination of a suitable precursor. In such a scenario, the reaction kinetics would be influenced by factors including the concentration of the radical initiator, the substrate, and the brominating agent.

Table 1: Hypothetical Kinetic Parameters for the Bromination Step

| Parameter | Value | Conditions |

| Rate Constant (k) | To be determined experimentally | Temperature, Solvent |

| Reaction Order (Substrate) | To be determined experimentally | - |

| Reaction Order (Brominating Agent) | To be determined experimentally | - |

| Activation Energy (Ea) | To be determined experimentally | - |

Thermodynamic analysis of each step in the synthetic pathway is crucial for determining the feasibility of the reactions and for optimizing reaction conditions. Key thermodynamic data to be determined would include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of each reaction step. This data would help in identifying exothermic reactions that may require careful temperature control during scale-up to prevent thermal runaways.

Yield and Purity Enhancements through Process Optimization

Process optimization is a critical step in ensuring the economic viability and sustainability of the synthesis of this compound. A systematic approach, such as Design of Experiments (DoE), can be employed to identify the optimal reaction conditions.

Key parameters that would be investigated during process optimization include:

Temperature: Optimizing the reaction temperature is crucial for balancing the reaction rate and minimizing the formation of by-products.

Reaction Time: Determining the optimal reaction time ensures complete conversion of the starting materials without significant product degradation.

Stoichiometry of Reagents: Precise control over the molar ratios of the reactants and reagents is essential for maximizing yield and minimizing waste.

Purification Methods: The development of an efficient and scalable purification method, such as crystallization or chromatography, is vital for achieving the desired product purity.

Table 3: Illustrative Data from a Hypothetical Process Optimization Study

| Parameter | Range Studied | Optimal Value | Impact on Yield | Impact on Purity |

| Temperature | 50-80 °C | 65 °C | Increased yield up to 65°C, then decreased. | Higher temperatures led to more impurities. |

| Molar Ratio (Brominating Agent/Substrate) | 1.0 - 1.5 | 1.1 | Higher ratios did not significantly increase yield. | Excess brominating agent complicated purification. |

| Reaction Time | 2-6 hours | 4 hours | Conversion was >95% after 4 hours. | Longer times showed slight product degradation. |

By carefully analyzing and optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity, suitable for scale-up.

Chemical Reactivity and Transformative Potential of 2 2 Bromopropyl 3 Fluoropyridine

Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The electronic nature of the pyridine ring, further influenced by the fluorine substituent, dictates its reactivity towards electrophilic and nucleophilic reagents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring, particularly when activated by electron-withdrawing groups. wikipedia.org The fluorine atom at the 3-position of 2-(2-Bromopropyl)-3-fluoropyridine, along with the ring nitrogen, activates the ring for such transformations.

Generally, in SNAr reactions of pyridines, the high electronegativity of fluorine makes fluoropyridines more reactive than their chloro- or bromo- counterparts. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org In the context of this compound, the fluorine at C-3 makes the adjacent C-2 and C-4 positions susceptible to nucleophilic attack. However, the presence of the 2-(2-bromopropyl) group may sterically hinder attack at C-2.

In a related compound, 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under SNAr conditions. nih.gov This suggests that with the appropriate choice of nucleophile and reaction conditions, the fluorine atom in this compound could be displaced to introduce a variety of functional groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by the electron-withdrawing nature of the pyridine nitrogen. wikipedia.org

Table 1: General Reactivity of Halopyridines in SNAr Reactions

| Halogen | Relative Reactivity | Reference |

|---|---|---|

| F | Highest | nih.govacs.org |

| Cl | Intermediate | nih.govacs.org |

| Br | Lower |

This table illustrates the general trend of leaving group ability in SNAr reactions on pyridine rings.

The 2-bromopropyl side chain is a secondary alkyl halide, making it susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The specific pathway will depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Strong, non-bulky nucleophiles in polar aprotic solvents would favor an SN2 displacement of the bromide. Conversely, weak nucleophiles in polar protic solvents could promote an SN1 reaction through a secondary carbocation intermediate. Elimination reactions to form a propene-substituted pyridine would be favored by strong, sterically hindered bases. The proximity of the electron-withdrawing 3-fluoropyridine (B146971) ring may influence the reaction rates and pathways, though specific studies on this compound are not prevalent.

Cross-Coupling Reactions Utilizing this compound as a Building Block

Cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, and the halogenated structure of this compound makes it a candidate for such transformations.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron reagent with an aryl or vinyl halide, catalyzed by a palladium complex. youtube.com For this compound, the potential reactive sites for Suzuki coupling would be the C-F and C-Br bonds. However, the C-F bond is generally unreactive under these conditions. The primary site of reactivity would likely be a halogen on the pyridine ring itself, if present. For instance, 2-bromopyridine (B144113) is a common substrate in Suzuki reactions for the synthesis of 2-arylpyridines. researchgate.net

In multifunctionalized pyridines, chemoselectivity is a key issue. For example, in the palladium-catalyzed amination of 5-bromo-2-chloro-3-fluoropyridine, the bromide is selectively substituted over the chloride and fluoride (B91410), highlighting the higher reactivity of the C-Br bond in palladium-catalyzed reactions. nih.gov While the bromopropyl group contains a C-Br bond, Suzuki couplings are most efficient with sp2-hybridized carbons. Therefore, direct coupling at the bromopropyl chain is less likely under standard Suzuki conditions, which favor aryl halides. rsc.org

Table 2: Potential Suzuki-Miyaura Coupling Sites and Relative Reactivity

| Position/Group | Bond Type | Likelihood of Reaction | Notes |

|---|---|---|---|

| Pyridine C-Br | C(sp2)-Br | High | Highly favored site for Suzuki coupling. researchgate.net |

| Pyridine C-F | C(sp2)-F | Low | Generally requires harsh conditions or specialized catalysts. |

This table is a predictive summary based on general principles of Suzuki-Miyaura reactions.

The Negishi coupling, which pairs an organozinc compound with an organic halide, is a powerful method for C-C bond formation and is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.org Like the Suzuki reaction, it is most effective with aryl halides. orgsyn.org Thus, a bromo- or iodo-substituted version of the 3-fluoropyridine ring would be the most probable site for Negishi coupling. The reaction is catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org

The Stille coupling utilizes an organotin reagent and an organic halide, also catalyzed by palladium. 2-(Tributylstannyl)pyridine is a known reagent in Stille couplings, indicating that pyridylstannanes can be effectively coupled with aryl halides. nih.gov Conversely, a halogenated derivative of this compound could serve as the halide partner in a Stille reaction. The challenge often lies in the toxicity of the tin reagents. orgsyn.org

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. For a molecule like this compound, a bromo-substituted version of the pyridine ring would be a suitable substrate to react with various alkenes to introduce new carbon-carbon bonds. acs.org

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. scirp.orgnih.govlibretexts.org This reaction has been successfully applied to 3-bromo-2-aminopyridines, yielding 2-amino-3-alkynylpyridines in good yields. scirp.orgresearchgate.net This demonstrates the feasibility of functionalizing the pyridine ring at a halogenated position with an alkyne group. A bromo-substituted this compound could similarly be expected to undergo Sonogashira coupling to produce alkynylpyridine derivatives. researchgate.net

Table 3: Summary of Potential Cross-Coupling Reactions

| Reaction | Key Reagents | Potential Application for this compound derivatives | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron, Pd catalyst | Arylation/heteroarylation of a halo-substituted pyridine ring | researchgate.netrsc.org |

| Negishi | Organozinc, Pd/Ni catalyst | C-C bond formation at a halo-substituted pyridine ring | wikipedia.orgorgsyn.org |

| Stille | Organotin, Pd catalyst | C-C bond formation at a halo-substituted pyridine ring | orgsyn.orgnih.gov |

| Heck | Alkene, Pd catalyst | Alkenylation of a halo-substituted pyridine ring | acs.org |

This table outlines potential synthetic transformations assuming the presence of an additional halogen on the pyridine ring, based on established methodologies.

Nickel-Catalyzed Cross-Electrophile Coupling in Functionalization

Nickel-catalyzed cross-electrophile coupling has become a powerful strategy for forming carbon-carbon bonds, offering an alternative to traditional methods that require pre-formed organometallic reagents. nih.govwisc.edu This approach directly couples two different electrophiles, such as an alkyl halide and a heteroaryl halide, using a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese metal). nih.govacs.org

In the context of this compound, the compound presents two distinct electrophilic sites: the secondary C(sp³)-Br bond on the propyl chain and the C(sp²)-F bond on the pyridine ring. The C-Br bond is significantly more reactive under typical nickel-catalyzed cross-electrophile conditions than the more robust C-F bond. This reactivity difference allows for selective functionalization at the propyl chain.

The synthesis of 2-alkylated pyridines can be achieved by the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.govnih.gov These reactions often employ a nickel(II) precatalyst, such as NiCl₂(dme), in combination with a ligand. For the coupling of 2-halopyridines with alkyl bromides, rigid phenanthroline-based ligands like bathophenanthroline (B157979) have proven effective, typically in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov A reducing agent, commonly zinc powder, is required to facilitate the catalytic cycle. acs.org

By applying these principles, this compound can be coupled with another electrophile, for instance, an aryl halide. In this scenario, the nickel catalyst would preferentially activate the C-Br bond of the propyl chain. The general mechanism involves the reduction of the Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition into the C-Br bond of the propyl group. The resulting alkyl-nickel intermediate can then participate in a coupling reaction with a second electrophile that has also been activated within the catalytic cycle, ultimately forming a new C-C bond at the propyl chain while leaving the 3-fluoro-pyridine core intact for potential subsequent transformations.

Table 1: Representative Nickel-Catalyzed Cross-Electrophile Coupling

| Reactant 1 | Reactant 2 (Example) | Catalyst/Ligand System (Typical) | Reductant | Potential Product |

|---|---|---|---|---|

| This compound | Aryl Bromide | NiCl₂(dme) / Bathophenanthroline | Zn powder | 2-(2-Arylpropyl)-3-fluoropyridine |

| This compound | Alkyl Halide | NiBr₂ / Pyridyl Carboxamidine | Zn powder | 2-(2,3-Dialkylpropyl)-3-fluoropyridine |

Radical Reactions and Rearrangements Involving this compound

Radical reactions offer a complementary approach to functionalizing organic molecules, often providing unique reactivity patterns compared to ionic or organometallic pathways. youtube.comyoutube.com The C-Br bond in this compound is susceptible to homolytic cleavage to generate a secondary alkyl radical, which can then undergo a variety of transformations.

Radical Functionalization of the Propyl Chain

A radical can be generated at the secondary carbon of the propyl chain through the homolytic cleavage of the carbon-bromine bond, a process that can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photoredox catalysis. youtube.comchemtube3d.com Once formed, this secondary radical is a reactive intermediate that can participate in several key reaction types. youtube.com

One common pathway is the addition to a π bond . The alkyl radical can add across an alkene or alkyne, forming a new C-C bond and a new radical, which is then quenched to yield the final product. This allows for the extension and elaboration of the propyl side chain. For example, reaction with an electron-deficient alkene like acrylonitrile (B1666552) would result in the formation of a new carbon-carbon bond at the secondary position of the propyl group.

Another key reaction is atom abstraction . The generated radical can abstract a hydrogen or halogen atom from a suitable donor molecule. youtube.com While less common for direct functionalization, this is a key step in many radical chain processes. More synthetically useful is the reaction of the radical with trapping agents to install new functionalities.

Intramolecular Rearrangements and Cyclizations

The secondary radical generated on the propyl chain can also react intramolecularly with the pyridine ring, leading to cyclization and the formation of fused heterocyclic systems. Such intramolecular radical additions are powerful methods for constructing cyclic compounds. chemtube3d.comlibretexts.org

The regioselectivity of these cyclizations is often governed by Baldwin's rules, with a preference for forming sterically favored five- or six-membered rings. libretexts.org In the case of the radical derived from this compound, two main cyclization pathways are possible:

6-endo-trig cyclization: The radical could attack the C6 position of the pyridine ring. This would lead to the formation of a six-membered ring, resulting in a dihydropyrido[1,2-a]pyridine-type structure.

5-exo-trig cyclization: Attack at the C3 position of the pyridine ring, which bears the fluorine atom, would form a five-membered ring. This pathway might be influenced by the presence of the fluorine atom.

The relative stability of the resulting radical intermediates and the transition states leading to them determines the favored pathway. libretexts.org Such intramolecular cyclizations provide a direct route to valuable fused nitrogen-containing heterocycles from a readily available linear precursor.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Initiator (Example) | Reactant/Process | Potential Product Structure |

|---|---|---|---|

| Intermolecular Addition | AIBN / Bu₃SnH | Alkene (e.g., Acrylonitrile) | Functionalized propyl chain |

| Intramolecular Cyclization | AIBN / Bu₃SnH | Intramolecular attack on pyridine ring | Fused dihydropyrido-pyridine system |

Formation of Complex Molecular Architectures and Scaffolds

The dual reactivity of the alkyl bromide and the fluoropyridine core makes this compound an excellent starting material for the synthesis of complex molecules, particularly fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active compounds. ias.ac.inbohrium.com

Construction of Fused Heterocyclic Systems from this compound

Fused heterocyclic systems can be constructed from this compound using several strategies. As discussed, intramolecular radical cyclization offers a direct route to fused dihydropyridine (B1217469) derivatives. libretexts.org

Alternatively, the compound can undergo a sequence of reactions to build a new ring. For instance, the bromide can be substituted by a nucleophile containing an additional functional group. A classic example is the reaction with an amine, such as 2-aminoethanol, to form an intermediate. This intermediate can then undergo an intramolecular cyclization, potentially facilitated by the fluorine atom acting as a leaving group under nucleophilic aromatic substitution (SₙAr) conditions, to form a morpholine-fused pyridine system.

Another approach involves first using the bromo-propyl group to form a larger side chain, followed by a cyclization reaction that forms a new ring fused to the pyridine. Palladium-catalyzed reactions are often employed for such transformations, for example, in the synthesis of furo[2,3-b]pyridines from appropriately substituted pyridines. ias.ac.innih.gov

Role in Complex Organic Molecule Synthesis as a Precursor

The value of this compound as a precursor lies in its capacity to serve as a linchpin, connecting different molecular fragments or serving as the foundation upon which complex architecture is built. Its utility is demonstrated by its potential to access a variety of important molecular scaffolds.

The functionalization of the propyl chain via nickel-catalyzed cross-coupling allows for the introduction of aryl or other alkyl groups, creating precursors for medicinal chemistry programs. acs.org The resulting 2-substituted-3-fluoropyridines are valuable targets in their own right.

Furthermore, the sequential or orthogonal reactivity of the C-Br and C-F bonds allows for a stepwise construction of complexity. The more labile C-Br bond can be addressed first under one set of conditions (e.g., radical reaction or Sₙ2 displacement), and the more robust C-F bond can be targeted in a subsequent step, for example, via SₙAr or certain transition-metal-catalyzed couplings. This controlled, stepwise functionalization makes this compound a highly adaptable precursor for synthesizing diverse and complex molecular targets, including those with potential applications as pharmaceuticals or functional materials. bohrium.combohrium.com

Spectroscopic and Analytical Methodologies for Research on 2 2 Bromopropyl 3 Fluoropyridine

Advanced NMR Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(2-Bromopropyl)-3-fluoropyridine. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the signals of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei and to establish the connectivity of the atoms.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The spectrum for this compound would show distinct regions for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the bromopropyl side chain. The aromatic protons would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The aliphatic protons would appear as a doublet for the terminal methyl group, a multiplet for the methine proton attached to the bromine, and a multiplet for the methylene (B1212753) group connecting the chain to the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. With eight carbons in the molecule, eight unique signals are expected. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPTQ+) can differentiate between quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons in a single experiment. dntb.gov.ua The carbons bonded to the electronegative fluorine and bromine atoms would be shifted downfield.

2D NMR Techniques: To definitively connect the structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the sequence of protons within the bromopropyl side chain (CH₃-CH-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connection between the side chain and the pyridine ring. It shows correlations between protons and carbons that are two or three bonds apart, for instance, revealing a correlation between the methylene protons (on the side chain) and the C2 carbon of the pyridine ring. researchgate.net

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a vital and highly sensitive technique. It would show a single resonance, and its coupling to nearby protons and carbons in other NMR spectra provides definitive proof of its location on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents hypothetical data based on known chemical shift principles for illustrative purposes.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| ¹H | H-6 (Pyridine) | ~8.3 | d | C-2, C-4, C-5 |

| ¹H | H-4 (Pyridine) | ~7.4 | t | C-2, C-3, C-5, C-6 |

| ¹H | H-5 (Pyridine) | ~7.2 | t | C-3, C-4, C-6 |

| ¹H | -CH(Br)- | ~4.5 | m | -CH₂, -CH₃, C-2 (Pyridine) |

| ¹H | -CH₂- | ~3.4 | m | -CH(Br)-, C-2, C-3 (Pyridine) |

| ¹H | -CH₃ | ~1.8 | d | -CH(Br)-, -CH₂- |

| ¹³C | C-2 (Pyridine) | ~158 | d (JC-F) | - |

| ¹³C | C-3 (Pyridine) | ~155 | d (JC-F) | - |

| ¹³C | C-4 (Pyridine) | ~125 | d (JC-F) | - |

| ¹³C | C-5 (Pyridine) | ~123 | s | - |

| ¹³C | C-6 (Pyridine) | ~148 | d (JC-F) | - |

| ¹³C | -CH(Br)- | ~48 | s | - |

| ¹³C | -CH₂- | ~40 | s | - |

| ¹³C | -CH₃ | ~22 | s | - |

High-Resolution Mass Spectrometry Techniques in Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). docbrown.info This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This pattern is a clear indicator of the presence of a single bromine atom in the molecule and its fragments. docbrown.info

HRMS can confirm the molecular formula C₈H₉BrFN by matching the measured accurate mass to the theoretical calculated mass. For example, the calculated mass for the [C₈H₉⁷⁹BrFN]⁺ ion is distinct from other potential isobaric formulas, providing a high degree of confidence in the product's identity. Fragmentation patterns observed in the mass spectrum, such as the loss of a bromine radical (•Br) or cleavage of the propyl side chain, further corroborate the proposed structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₈H₉BrFN

| Ion Formula | Description | Calculated m/z (Da) | Relative Abundance |

|---|---|---|---|

| [C₈H₉⁷⁹BrFN]⁺ | Molecular Ion (M⁺) | 217.9930 | ~100% |

| [C₈H₉⁸¹BrFN]⁺ | Molecular Ion (M+2) | 219.9909 | ~98% |

| [C₈H₉FN]⁺ | Loss of •Br | 138.0719 | Variable |

| [C₅H₄FN]⁺ | Loss of •C₃H₅Br | 97.0355 | Variable |

Chromatographic Methods for Purification and Analysis of Reaction Mixtures (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for both the analysis of reaction progress and the purification of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for analyzing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which acts as a detector, providing a mass spectrum for each eluted peak. This allows for the confident identification of the desired product, unreacted starting materials (e.g., 3-fluoropyridine), and any side products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative-scale purification. The compound is dissolved in a solvent and pumped through a column packed with a stationary phase.

Analytical HPLC: Used with a detector (like a UV detector, which is effective due to the aromatic pyridine ring), HPLC can quantify the purity of a sample by measuring the relative area of the product peak.

Preparative HPLC: By using a larger column, HPLC can be employed to isolate the pure compound from a crude reaction mixture, making it a key purification technique. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18), is commonly used for compounds of this polarity.

Table 3: Application of Chromatographic Methods

| Method | Primary Application | Principle of Separation | Key Information Obtained |

|---|---|---|---|

| GC-MS | Purity analysis, byproduct identification | Volatility and polarity | Retention time and mass spectrum of each volatile component |

| HPLC | Purity analysis and preparative purification | Polarity | Retention time, quantitative purity (analytical), and isolation of pure compound (preparative) |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a pure compound. A small, precisely weighed sample of this compound is subjected to high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are collected and measured, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen. The percentages of bromine and fluorine can be determined by other specific methods.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₈H₉BrFN. A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and high purity.

Table 4: Elemental Composition Data for C₈H₉BrFN

Filter by Element:

| Element | Theoretical Mass % | Experimental Mass % (Example) | Deviation |

|---|---|---|---|

| Carbon (C) | 44.06% | 44.15% | +0.09% |

| Hydrogen (H) | 4.16% | 4.11% | -0.05% |

| Bromine (Br) | 36.64% | 36.55% | -0.09% |

| Fluorine (F) | 8.71% | 8.79% | +0.08% |

| Nitrogen (N) | 6.42% | 6.38% | -0.04% |

Theoretical and Computational Studies of 2 2 Bromopropyl 3 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

No published data is available.

Investigation of Reaction Mechanisms via Computational Modeling

No published data is available.

Conformational Analysis and Stereochemical Predictions

No published data is available.

Future Research Directions and Perspectives for 2 2 Bromopropyl 3 Fluoropyridine

Development of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity

The synthesis of specifically substituted pyridines is a significant challenge in organic chemistry. numberanalytics.com Future research on 2-(2-Bromopropyl)-3-fluoropyridine should prioritize the development of sophisticated catalytic systems to control the introduction and modification of its functional groups with high precision.

Currently, the synthesis of related halopyridines often involves multi-step sequences. For instance, the preparation of 2-bromo-3-fluoropyridine (B1272038) can be achieved from 3-fluoropyridine (B146971), and similar strategies could be adapted for the introduction of the 2-bromopropyl group. google.combldpharm.com However, these methods often lack the desired efficiency and selectivity.

Future efforts should focus on transition-metal catalysis, which has shown great promise in the functionalization of pyridine (B92270) rings. acsgcipr.org Catalytic systems based on palladium, nickel, or copper could enable the direct and selective C-H functionalization of a 3-fluoropyridine precursor at the 2-position to introduce the propyl side chain, followed by a selective bromination. acs.orgnih.gov The development of chiral catalysts could also allow for the enantioselective synthesis of this compound, which is crucial for its potential applications in life sciences. chemistryviews.orgresearchgate.net

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Application | Desired Outcome |

| Palladium-based catalysts | C-H activation/Cross-coupling | Regioselective introduction of the propyl group |

| Nickel-based catalysts | Cross-coupling reactions | Efficient formation of the C-C bond for the propyl side chain |

| Copper-based catalysts | Asymmetric catalysis | Enantioselective synthesis of chiral this compound |

| Organocatalysts | Halogenation reactions | Regio- and stereoselective bromination of the propyl side chain |

Exploration of New Reactivity Modes and Unexplored Synthetic Applications

The dual reactivity of this compound, stemming from the electrophilic carbon of the bromopropyl group and the unique electronic nature of the fluoropyridine ring, opens the door to a wide array of chemical transformations. nih.govmdpi.com

The bromine atom on the propyl side chain is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Future research should explore reactions with various nucleophiles, such as amines, thiols, and azides, to generate a library of novel derivatives with diverse properties. Furthermore, the development of intramolecular reactions, where a nucleophile from the pyridine ring or another part of the molecule attacks the bromopropyl side chain, could lead to the synthesis of novel heterocyclic scaffolds.

The fluoropyridine ring itself can participate in various transformations. While the fluorine atom imparts stability and modulates the electronic properties of the ring, it can also be a site for nucleophilic aromatic substitution under specific conditions. Research into the selective functionalization of the pyridine ring, potentially through metal-catalyzed cross-coupling reactions at other positions, would significantly expand the synthetic utility of this compound. acs.orgthieme-connect.de

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large and diverse libraries of novel compounds for drug discovery and materials science necessitates the use of automated and high-throughput synthesis platforms. acs.org The development of robust and reliable synthetic routes for this compound and its derivatives is a critical step toward their integration into such platforms.

Future research should focus on developing synthetic protocols that are amenable to automation, utilizing solid-phase synthesis or flow chemistry techniques. These approaches would enable the rapid and efficient generation of a multitude of derivatives for biological screening or materials testing. researchgate.netnih.gov High-throughput screening methods could then be employed to quickly identify compounds with desired biological activities or material properties. researchgate.net

Sustainability Aspects in the Synthesis and Application of Halogenated Pyridines

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. frontiersin.orgnih.gov Future research on this compound should incorporate sustainable practices from the outset.

This includes the development of catalytic reactions that proceed under mild conditions, use non-toxic and renewable reagents and solvents, and minimize waste generation. mdpi.comfrontiersin.org The use of biocatalysis, employing enzymes to perform specific transformations with high selectivity and under environmentally benign conditions, is another promising avenue to explore.

Furthermore, research into the lifecycle of halogenated pyridines is crucial. This includes studying their environmental fate and developing methods for their degradation or recycling. exlibrisgroup.comgoogle.com By considering sustainability at every stage, from synthesis to application and disposal, the full potential of this compound can be realized in a responsible and environmentally conscious manner.

Q & A

Basic: What are the optimal synthetic routes for introducing bromoalkyl groups into fluoropyridine derivatives like 2-(2-Bromopropyl)-3-fluoropyridine?

Answer:

The synthesis of bromoalkyl-substituted fluoropyridines typically involves nucleophilic substitution or coupling reactions. For example, bromoalkylation can be achieved via alkylation of fluoropyridine precursors using bromoalkyl halides under controlled conditions. Evidence from fluoropyridine synthesis (e.g., iodination and trifluoromethylation in 3-fluoropyridine derivatives) suggests that reaction efficiency depends on the electronic environment of the pyridine ring and the steric bulk of substituents . Optimizing reaction parameters such as temperature (e.g., dry ice conditions for stability ), solvent polarity, and catalysts (e.g., transition metals for cross-coupling) is critical. Additionally, protecting group strategies may be required to prevent unwanted side reactions at the fluorine or bromine sites.

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for halogenated compounds. The bromine atom’s heavy atomic weight facilitates phase determination, but refinement may require addressing disorders in flexible alkyl chains .

- Spectroscopy : Rotational Zeeman effect studies (microwave or NMR) can determine magnetic susceptibility anisotropies and quadrupole moments, as demonstrated for 3-fluoropyridine derivatives . For NMR, and spectra help identify substituent positions, though bromine’s quadrupole moment may broaden signals, necessitating high-resolution techniques .

- Computational methods : Semi-empirical (SE) equilibrium structures derived from B3LYP/6-311+G(3df,2pd) calculations validate experimental data .

Advanced: How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

Fluorine’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitutions to specific positions, while bromine’s polarizability enhances nucleophilic displacement. Studies on fluoropyridines show that non-local magnetic susceptibilities and quadrupole moments correlate with π-electron density alterations, affecting reactivity in Suzuki or Buchwald-Hartwig couplings . For instance, trifluoromethylation in 3-fluoropyridine derivatives requires careful selection of oxidizing agents to avoid defluorination . Computational tools like CNDO/2 can predict electronic effects, guiding catalyst choice (e.g., Pd vs. Ni) and reaction conditions .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Answer:

Discrepancies in reaction outcomes (e.g., O- vs. N-alkylation) can arise from divergent steric or electronic conditions. For example, cyclization studies of bromopropyl glutamides showed exclusive O-alkylation despite potential N-alkylation pathways, attributed to steric hindrance . To resolve such contradictions:

- Perform kinetic isotope labeling or Hammett studies to probe transition states.

- Use advanced spectroscopic monitoring (in situ IR/NMR) to track intermediates.

- Compare computational mechanistic pathways (DFT) with experimental yields .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use NIOSH/EN 149-approved respirators, chemical-resistant suits, and gloves to prevent inhalation or dermal contact .

- Ventilation : Work under fume hoods to avoid vapor exposure .

- Decontamination : Immediately remove contaminated clothing and wash skin with water .

- Storage : Keep in dry, sealed containers at controlled temperatures to prevent degradation .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for research applications?

Answer:

- Continuous flow reactors : Enhance reproducibility and yield by minimizing exothermic risks in bromoalkylation steps .

- Purification : Use column chromatography or recrystallization with optimized solvent systems (e.g., hexane/ethyl acetate) to isolate high-purity product .

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., HPLC or LC-MS) to detect impurities early .

Advanced: How does the bromopropyl group’s conformation affect the biological or material properties of this compound?

Answer:

The bromopropyl chain’s flexibility can influence molecular packing in crystals or binding to biological targets. For example:

- Crystallography : SHELX refinement of analogous compounds reveals gauche or anti-periplanar conformations impacting solubility .

- Drug design : Molecular dynamics simulations predict how chain length and halogen positioning affect interactions with enzymes or receptors .

Basic: What are the ecological and toxicity profiles of this compound?

Answer:

Current data gaps exist for ecotoxicity (persistence, bioaccumulation) and chronic exposure effects . Precautionary measures include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.